molecular formula C15H14N2O3S B2723095 6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide CAS No. 1207034-78-3

6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B2723095
CAS No.: 1207034-78-3
M. Wt: 302.35
InChI Key: CXUMMIMGMXXUNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The specific structural analysis of this compound is not available in the retrieved data.

Scientific Research Applications

Synthesis of Novel Compounds

Research efforts have focused on synthesizing novel compounds derived from benzofuran and related structures for potential therapeutic applications. For instance, novel heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). This highlights the versatility of benzofuran derivatives in medicinal chemistry for developing new therapeutic agents.

Biological Activities

Several studies explore the biological activities of benzofuran derivatives, underscoring their potential in treating various conditions:

  • Compounds related to benzofuran have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory properties, suggesting potential therapeutic benefits in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
  • Some benzofuran derivatives show promising results as selective histone deacetylase 6 inhibitors, offering potential pathways for treating neurodegenerative diseases like Alzheimer's (Hsueh-Yun Lee et al., 2018).

Chemical Synthesis and Characterization

Efforts in chemical synthesis and characterization of benzofuran derivatives continue to expand the understanding and applications of these compounds. For example, novel synthesis methods have been developed for creating benzofuran-based hydroxamic acids, which are potent inhibitors of enzymes like 5-lipoxygenase, indicating their potential utility in developing anti-inflammatory drugs (K. Ohemeng et al., 1994).

Mechanism of Action

Properties

IUPAC Name

6-methoxy-3-methyl-N-(3-methyl-1,2-thiazol-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-8-6-13(21-17-8)16-15(18)14-9(2)11-5-4-10(19-3)7-12(11)20-14/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUMMIMGMXXUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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